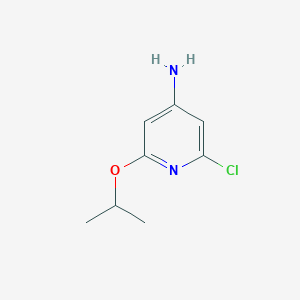

2-Chloro-6-isopropoxypyridin-4-amine

Description

2-Chloro-6-isopropoxypyridin-4-amine is a heterocyclic organic compound featuring a pyridine core substituted with a chlorine atom at position 2, an isopropoxy group (–OCH(CH₃)₂) at position 6, and a primary amine (–NH₂) at position 4. The chlorine atom and isopropoxy group introduce electron-withdrawing and steric effects, respectively, which influence reactivity and interaction with biological targets.

Properties

IUPAC Name |

2-chloro-6-propan-2-yloxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)12-8-4-6(10)3-7(9)11-8/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVFZEIHRHIKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744665 | |

| Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186111-99-8 | |

| Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropoxypyridin-4-amine typically involves the chlorination of 6-isopropoxypyridin-4-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 6-isopropoxypyridin-4-amine in an appropriate solvent, such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue the reaction until the starting material is completely consumed.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-isopropoxypyridin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropoxypyridin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-6-isopropoxypyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

2-Chloro-6-propoxypyridin-4-amine

This analogue () shares the pyridine backbone and substituent positions (2-Cl, 6-alkoxy, 4-NH₂) but differs in the alkoxy group: propoxy (–OCH₂CH₂CH₃) replaces isopropoxy. Key comparisons include:

- Lipophilicity : Propoxy’s longer alkyl chain may increase lipophilicity (logP ≈ 2.1 estimated) relative to isopropoxy (logP ≈ 1.8), affecting membrane permeability in biological systems.

- Solubility : Isopropoxy’s branching could reduce water solubility compared to propoxy due to disrupted hydrogen bonding .

Pyrimidine-Based Analogues

(4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine (CAS 5748-34-5)

This pyrimidine derivative () replaces the pyridine ring with a pyrimidine system (two nitrogen atoms at positions 1 and 3). Substituents include 4-Cl, 6-CH₃, and 2-NHCH(CH₃)₂. Key distinctions:

- Electronic Properties : The pyrimidine ring is more electron-deficient due to dual nitrogen atoms, altering sites for electrophilic attack.

- Hydrogen Bonding: The isopropylamine group at position 2 may act as a hydrogen bond donor, unlike the primary amine in the target compound.

(6-Chloro-pyrimidin-4-yl)-dimethyl-amine

This compound () features a pyrimidine ring with 6-Cl and 4-N(CH₃)₂. Notable contrasts:

- Basicity: The dimethylamine group is a stronger electron donor than the primary amine in the target compound, increasing basicity (predicted pKa ≈ 5.5 vs. ≈ 3.8 for the target).

- Solubility : Dimethylamine’s polarity enhances solubility in polar solvents, whereas the isopropoxy group in the target compound may reduce it.

- Reactivity : The electron-donating dimethylamine group deactivates the pyrimidine ring toward electrophilic substitution compared to the electron-withdrawing isopropoxy group in the target .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Ring System | Substituents | logP (Est.) | Key Reactivity Profile |

|---|---|---|---|---|

| 2-Chloro-6-isopropoxypyridin-4-amine | Pyridine | 2-Cl, 6-OCH(CH₃)₂, 4-NH₂ | 1.8 | Moderate electrophilic substitution |

| 2-Chloro-6-propoxypyridin-4-amine | Pyridine | 2-Cl, 6-OCH₂CH₂CH₃, 4-NH₂ | 2.1 | High nucleophilic reactivity |

| (4-Chloro-6-methyl-pyrimidin-2-yl)-isopropyl-amine | Pyrimidine | 4-Cl, 6-CH₃, 2-NHCH(CH₃)₂ | 2.3 | Electron-deficient, H-bond donor |

| (6-Chloro-pyrimidin-4-yl)-dimethyl-amine | Pyrimidine | 6-Cl, 4-N(CH₃)₂ | 1.5 | Strong electron donation |

Discussion of Substituent and Ring System Effects

- Steric vs. Electronic Effects : Isopropoxy’s branching in the target compound reduces reactivity at position 6 compared to propoxy’s linear chain, favoring regioselective modifications at position 4 .

- Ring System Impact : Pyridine derivatives are less electron-deficient than pyrimidines, making them more reactive toward electrophilic aromatic substitution. Pyrimidines, however, are better suited for interactions with biological macromolecules like DNA .

- Biological Relevance : Primary amines (as in the target compound) are common in kinase inhibitors, while dimethylamines () are prevalent in neurotransmitter analogues.

Biological Activity

2-Chloro-6-isopropoxypyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom and an isopropoxy group on the pyridine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development, particularly in areas such as cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-isopropoxypyridin-4-amine is , with a molecular weight of approximately 172.64 g/mol. The presence of the isopropoxy group enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.64 g/mol |

| LogP (Partition Coefficient) | 1.84 |

Enzyme Inhibition

Research indicates that 2-Chloro-6-isopropoxypyridin-4-amine may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its interactions with various pharmaceutical agents.

Anticancer Potential

The compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation. For instance, it has been observed to affect the expression levels of proteins involved in the apoptotic process, thereby promoting cell death in tumor cells.

Antimicrobial Activity

Preliminary studies have indicated that 2-Chloro-6-isopropoxypyridin-4-amine possesses antimicrobial properties. Its structure allows it to disrupt bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents.

Case Study 1: CYP1A2 Inhibition

In a study evaluating various pyridine derivatives, 2-Chloro-6-isopropoxypyridin-4-amine was identified as a moderate inhibitor of CYP1A2. The inhibition constant (IC50) was determined to be approximately 5 µM, indicating significant potential for drug-drug interactions when co-administered with other CYP1A2 substrates.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that treatment with 2-Chloro-6-isopropoxypyridin-4-amine resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and activation of caspase pathways.

The proposed mechanism of action for the anticancer effects involves the activation of stress response pathways leading to apoptosis. The compound appears to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, creating an imbalance that favors cell death in malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.